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Compound of Interest

Compound Name: Ethyl 3-bromopropanoate

Cat. No.: B166144

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pure
Ethyl 3-bromopropanoate (CAS No: 539-74-2), a valuable reagent in organic synthesis. The
document presents *H NMR, 3C NMR, and IR spectroscopic data in a clear, tabular format,
alongside detailed experimental protocols for data acquisition. Visualizations of the molecular
structure with NMR correlations and a general experimental workflow are included to facilitate
understanding.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 3-bromopropanoate.

1H NMR Data

Solvent: CDCIs Frequency: 90 MHz

Chemical Shift (8) ppm Multiplicity Assignment
1.286 t -CHs

2.92 t -CH2-Br

3.58 t -CO-CH2-
4.192 q -O-CHza-
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Table 1: *H NMR spectroscopic data for Ethyl 3-bromopropanoate.[1]

*C NMR Data

Solvent: CDCIz

Chemical Shift (8) ppm Assighment
14.1 -CHs

27.2 -CH2-Br

39.7 -CO-CH2-
61.2 -O-CHa-
169.8 C=0

Table 2: 13C NMR spectroscopic data for Ethyl 3-bromopropanoate.

IR Data

Technique: Neat (thin film)

Wavenumber (cm—?) Intensity Assignment

2982 Strong C-H stretch (alkane)
1738 Strong C=0 stretch (ester)
1178 Strong C-O stretch (ester)
654 Medium C-Br stretch

Table 3: Infrared (IR) spectroscopic data for Ethyl 3-bromopropanoate.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of Ethyl 3-bromopropanoate was prepared by dissolving
approximately 10-20 mg of the pure compound in about 0.7 mL of deuterated chloroform
(CDCIs). The solution was then transferred to a 5 mm NMR tube.

* 'H NMR Spectroscopy:
o Instrument: 90 MHz NMR Spectrometer.
o Solvent: CDCls.

o Procedure: The spectrum was acquired at room temperature. The chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard (& = 0.00 ppm).

e 13C NMR Spectroscopy:
o Instrument: NMR Spectrometer.
o Solvent: CDCls.

o Procedure: The spectrum was acquired with proton decoupling. The chemical shifts are
reported in ppm relative to the solvent peak of CDCIz (0 = 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: A drop of pure Ethyl 3-bromopropanoate (neat liquid) was placed
between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin
capillary film.

o Data Acquisition:
o Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

o Technique: Transmission.
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o Procedure: A background spectrum of the clean plates was recorded first. The spectrum of
the sample was then recorded, and the background was automatically subtracted. The
spectral data is reported in wavenumbers (cm~1).

Visualizations
Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of Ethyl 3-bromopropanoate and
highlights the correlations between the protons and carbons as determined by NMR
spectroscopy.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b166144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Ethyl 3-bromopropanoate

CHs (5 1.29)

:

CH:z (5 4.19)

:

O

:

C=0 (5 169.8)

N

CH: (5 3.58)

:

CH:z (5 2.92)

:

Br

Click to download full resolution via product page

Ethyl 3-bromopropanoate Structure and NMR Shifts

Spectroscopic Analysis Workflow

This diagram outlines the typical workflow for the spectroscopic analysis of a chemical

compound like Ethyl 3-bromopropanoate.
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General Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-bromopropanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166144#spectroscopic-data-nmr-ir-of-pure-ethyl-3-
bromopropanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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